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molecular formula C14H16ClNO B8749603 1-(3-chloro-4-ethoxyphenyl)-2,5-dimethyl-1H-Pyrrole CAS No. 647841-68-7

1-(3-chloro-4-ethoxyphenyl)-2,5-dimethyl-1H-Pyrrole

Cat. No. B8749603
M. Wt: 249.73 g/mol
InChI Key: IQOLNLUAWSRDKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07465730B2

Procedure details

Using the general procedure outlined in EXAMPLE 1, 1-(3-chloro-4-hydroxyphenyl)-2,5-dimethylpyrrole (1.11 g, 5 mmol) and an excess of bromoethane (1.0 mL) reacted to give 1-(3-chloro-4-ethoxyphenyl)-2,5-dimethylpyrrole as a tan solid: 1H NMR (CDCl3, 500 MHz) δ 7.27 (d, 1H), 7.08 (dd, 1H), 6.99 (dd, 1H), 5.89 (s, 2H), 4.18 (q, 2H), 2.04 (s, 6H), 1.53 (t, 3H); MS (ESI) 250 (M+H)+.
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N:9]2[C:13]([CH3:14])=[CH:12][CH:11]=[C:10]2[CH3:15])[CH:5]=[CH:6][C:7]=1[OH:8].Br[CH2:17][CH3:18]>>[Cl:1][C:2]1[CH:3]=[C:4]([N:9]2[C:10]([CH3:15])=[CH:11][CH:12]=[C:13]2[CH3:14])[CH:5]=[CH:6][C:7]=1[O:8][CH2:17][CH3:18]

Inputs

Step One
Name
Quantity
1.11 g
Type
reactant
Smiles
ClC=1C=C(C=CC1O)N1C(=CC=C1C)C
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
BrCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1OCC)N1C(=CC=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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